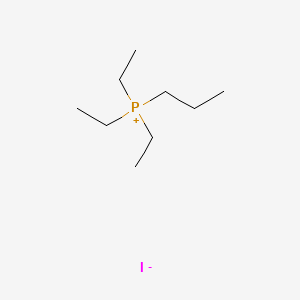

Triethylpropylphosphonium iodide

Description

Triethylpropylphosphonium iodide is a quaternary phosphonium salt composed of a central phosphorus atom bonded to three ethyl groups, one propyl group, and an iodide counterion. Phosphonium salts are widely used in organic synthesis, catalysis, and ionic liquids due to their thermal stability, ionic character, and ability to act as phase-transfer catalysts . The alkyl substituents (ethyl and propyl) likely enhance its solubility in organic solvents compared to aryl-substituted analogs, while the iodide anion contributes to its reactivity in nucleophilic substitutions.

Properties

CAS No. |

71888-54-5 |

|---|---|

Molecular Formula |

C9H22IP |

Molecular Weight |

288.15 g/mol |

IUPAC Name |

triethyl(propyl)phosphanium;iodide |

InChI |

InChI=1S/C9H22P.HI/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

NKKDYOFUNUWUTQ-UHFFFAOYSA-M |

Canonical SMILES |

CCC[P+](CC)(CC)CC.[I-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Phosphonium Iodides

Structural and Physical Properties

The table below compares key properties of Triethylpropylphosphonium iodide with similar compounds, based on evidence from the provided sources:

*Estimated based on alkyl chain contributions.

†Alkyl substituents typically lower melting points compared to aryl groups (e.g., isopropyltriphenyl melts at 190–194°C ).

‡Inferred from analogous uses of alkyl-substituted phosphonium salts .

Key Observations:

- Alkyl vs. Aryl Substituents: Compounds with aryl groups (e.g., triphenyl) exhibit higher molecular weights and melting points due to increased rigidity and van der Waals interactions. This compound, with flexible alkyl chains, likely has lower thermal stability but better solubility in non-polar media.

- Hygroscopicity : Isopropyltriphenylphosphonium iodide is slightly hygroscopic , suggesting that this compound may also absorb moisture, depending on alkyl chain length.

- Ionic Character : The iodide anion enhances solubility in polar solvents, critical for applications like phase-transfer catalysis .

Reactivity and Stability

- Hydrolysis Resistance : Aryl-substituted phosphonium salts (e.g., methyltriphenyl) are more resistant to hydrolysis than alkyl-substituted analogs due to steric protection of the phosphorus center . This compound, with smaller alkyl groups, may be less stable under hydrolytic conditions.

- Nucleophilic Substitution : The iodide ion in all compounds facilitates nucleophilic reactions. For example, methyltriphenylphosphonium iodide is used in ylide formation for Wittig reactions , a reactivity likely shared by this compound.

Ecotoxicity and Environmental Impact

Phytotoxicity studies on triphenylmethyl- and triphenylhexadecylphosphonium iodides reveal that longer alkyl chains (e.g., hexadecyl) increase toxicity to plants . This compound, with intermediate alkyl chain lengths, may exhibit moderate ecotoxicity compared to phenyl-rich analogs. Proper handling and disposal protocols are recommended for all phosphonium salts.

Specialized Derivatives

- Deuterated Analogs : Deuterated methyltriphenylphosphonium iodide (99 atom % D) is used in isotopic labeling studies, where deuterium substitution alters physical properties like solubility without significantly affecting reactivity .

- Fluorinated Derivatives : Compounds like methyldiphenyltrifluoromethylphosphonium iodide demonstrate enhanced hydrolytic lability due to electron-withdrawing trifluoromethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.